ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Description
Ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyridine ring. The ethyl ester group at the 5-position enhances solubility and serves as a handle for further functionalization .
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)12-4-3-8-7(6-12)5-10-11-8/h5H,2-4,6H2,1H3,(H,10,11) |
InChI Key |
YZRPSQAROQHAIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a cyclization process to form the pyrazolopyridine core . The reaction conditions often include refluxing in ethanol with the presence of a catalytic amount of glacial acetic acid .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolopyridine derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant anticancer properties. Ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate has been shown to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that modifications of this compound could enhance its efficacy against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of pyrazolo[4,3-c]pyridine derivatives. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress and neurodegeneration. In vitro studies have shown that it can reduce the levels of reactive oxygen species (ROS) and improve cell viability under stress conditions .
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Studies have reported that this compound can suppress the production of pro-inflammatory cytokines in various cell models, suggesting its potential use in managing conditions like rheumatoid arthritis and other inflammatory disorders .
Agricultural Applications
Pesticidal Activity
this compound has been investigated for its pesticidal properties. Preliminary studies indicate that it can act as an insecticide against common agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death. This makes it a promising candidate for developing eco-friendly pest control agents .
Herbicidal Properties
In addition to its insecticidal effects, this compound has shown potential as a herbicide. Research indicates that it can inhibit the growth of certain weed species by interfering with their metabolic pathways. This property could be harnessed to develop selective herbicides that target specific weeds without harming crops .
Material Science Applications
Polymer Synthesis
this compound is being explored in polymer chemistry for its ability to act as a monomer in synthesizing novel polymers. These polymers could have applications in coatings and adhesives due to their enhanced mechanical properties and thermal stability .
Nanomaterials Development
The compound's unique structure allows for the functionalization of nanoparticles. Studies have shown that incorporating this compound into nanomaterials can enhance their properties for targeted drug delivery systems or as catalysts in chemical reactions .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues of ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate, highlighting structural variations and functional roles:
*Calculated based on molecular formula.
Biological Activity
Ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antiviral, anti-inflammatory, and antibacterial properties, supported by relevant research findings and data tables.
- Chemical Formula : CHNO
- Molecular Weight : 192.22 g/mol
- CAS Number : 1000994-24-0
Antiviral Activity
Research has shown that derivatives of pyrazolo compounds exhibit notable antiviral activities. This compound has been studied for its potential against various viruses:
In a study by Bernardino et al., several pyrazolo derivatives were tested against the tobacco mosaic virus (TMV), with some exhibiting higher antiviral activities than commercial agents. The introduction of an ester group at C-5 was found to enhance activity against the herpes simplex virus type 1 (HSV-1) significantly.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented. In vitro studies demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:
The results indicated that the compound exhibited comparable anti-inflammatory effects to celecoxib, a widely used COX inhibitor.
Antibacterial Activity
The antibacterial potential of this compound was assessed against various pathogens. The compound showed promising results against ESKAPE pathogens, which are notorious for their antibiotic resistance:
This finding suggests that the compound could be a lead candidate for developing new antibacterial agents.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolo derivatives:
- Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and evaluated their biological activities, particularly focusing on their antiviral and anti-inflammatory properties. The results indicated that modifications in the molecular structure significantly influenced their activity profiles.
- Structure-Activity Relationship (SAR) : Research has explored SARs to identify which structural features contribute to enhanced biological activity. For instance, the presence of specific substituents on the pyrazolo ring was linked to improved antiviral efficacy.
- Clinical Implications : Given the promising results in vitro, further investigations into in vivo efficacy and safety profiles are essential for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
